molecular formula C18H18F2N4O2S B2758565 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1013798-28-1

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2758565
CAS No.: 1013798-28-1
M. Wt: 392.42
InChI Key: OPNARYVCCXDNTG-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a complex heterocyclic compound designed for advanced scientific research and discovery. This benzothiazole-pyrazole carboxamide derivative features a unique molecular architecture containing multiple pharmacologically relevant motifs, including a 4,6-difluoro-benzothiazole ring system, a 1,3-dimethyl-pyrazole core, and an oxolane (tetrahydrofuran) methyl substitution. The strategic incorporation of fluorine atoms enhances the compound's electronic properties and metabolic stability, making it particularly valuable for structure-activity relationship studies in medicinal chemistry and drug discovery platforms. Compounds within this structural class have demonstrated significant potential as enzyme inhibitors and biological probes, with research applications spanning oncology, inflammation, and neurodegenerative disease research. The mechanism of action for this class of molecules typically involves targeted protein binding, often through allosteric inhibition or active-site competition, leading to disruption of specific signaling pathways. Researchers utilize this compound primarily as a key intermediate in synthetic chemistry programs and as a template for developing novel therapeutic agents targeting various disease mechanisms. Strictly for research purposes, this product is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets and implement appropriate handling protocols for laboratory use.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O2S/c1-10-6-14(23(2)22-10)17(25)24(9-12-4-3-5-26-12)18-21-16-13(20)7-11(19)8-15(16)27-18/h6-8,12H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNARYVCCXDNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(C=C(C=C4S3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Pyrazole Ring: The pyrazole ring is formed by the condensation of hydrazine with a 1,3-dicarbonyl compound under basic conditions.

    Coupling of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is introduced through a nucleophilic substitution reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide exhibit significant anticancer properties. The mechanism of action often involves the activation of apoptotic pathways in cancer cells. For instance, studies have shown that benzothiazole derivatives can inhibit specific enzymes crucial for cancer cell proliferation and survival .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Similar benzothiazole derivatives have demonstrated effectiveness against various bacterial strains and fungi. The structural features of these compounds allow them to interact with microbial targets, inhibiting their growth and viability .

Agrochemical Applications

Fungicides and Herbicides
Benzothiazole derivatives are known for their applications in agriculture as fungicides and herbicides. Research has shown that compounds like this compound can effectively control phytopathogenic fungi. Their ability to disrupt fungal cellular processes makes them valuable in crop protection strategies .

Materials Science

Polymeric Applications
The unique chemical properties of this compound allow it to be utilized in the development of advanced materials. Its incorporation into polymer matrices can enhance material properties such as thermal stability and resistance to degradation. This aspect is particularly relevant in creating coatings and composites for industrial applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothiazole Core : The initial step often involves the synthesis of the benzothiazole framework through cyclization reactions.
  • Introduction of Functional Groups : Subsequent reactions introduce the pyrazole moiety and other functional groups necessary for biological activity.
  • Purification : Techniques such as column chromatography are employed to isolate the desired product with high purity.

Case Studies

Study ReferenceApplicationFindings
AnticancerDemonstrated activation of apoptosis in cancer cell lines through enzyme inhibition.
AntimicrobialShowed significant activity against Staphylococcus aureus and other pathogens with low MIC values.
AgrochemicalEffective against several phytopathogenic fungi; potential use as a novel fungicide.

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzothiazole- and pyrazole-containing carboxamides. Below is a structural and functional comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Potential Applications Evidence Source
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide Benzothiazole + pyrazole 4,6-difluoro, 1,3-dimethylpyrazole, oxolane-methyl Hypothesized kinase inhibition Inferred
N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide Benzothiazole + triazolo-pyrimidine 4,6-dimethyl, benzyl group, triazolo-pyrimidine Kinase inhibition (inferred)
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Dihydropyrazole + carboximidamide 4-methoxyphenyl, phenyl Antimicrobial, antitumor
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide Thienopyrazole + furan 4-fluorophenyl, furan-2-carboxamide Anticancer (inferred)
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide Benzothiazole + dihydrodioxine 4,6-difluoro, carbohydrazide Antimicrobial (hypothesized)

Key Findings:

Structural Differentiation: The target compound’s oxolane-methyl group distinguishes it from analogs like the benzyl-substituted triazolo-pyrimidine derivative and the dihydrodioxine carbohydrazide . This substituent may confer enhanced solubility compared to bulkier aromatic groups.

Functional Implications: Pyrazole vs. Carboxamide vs. Carboximidamide: Carboximidamide derivatives (e.g., ) exhibit stronger hydrogen-bonding capabilities due to the amidine group, which may enhance antimicrobial activity. The carboxamide in the target compound likely prioritizes solubility over direct target engagement.

Pharmacological Gaps: No direct biological data are available for the target compound in the provided evidence. However, analogs like 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide and furan-2-carboxamide derivatives show antimicrobial and anticancer activity, suggesting plausible therapeutic avenues for further study.

Limitations and Research Needs

The provided evidence lacks experimental data (e.g., IC₅₀ values, crystallographic structures) for the target compound. Structural comparisons rely on inferences from unrelated analogs. Future work should prioritize:

  • Synthetic characterization : X-ray crystallography (using software like SHELXL ) to confirm stereochemistry.
  • Biological screening : Comparative assays against kinase targets or microbial strains.
  • Computational modeling : DFT studies to evaluate electronic effects of fluorine and oxolane substituents.

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this specific compound, examining its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17F2N3O2SC_{15}H_{17}F_2N_3O_2S, with a molar mass of approximately 341.38 g/mol. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may bind to receptors, influencing signal transduction pathways critical for cellular responses.

Research indicates that benzothiazole derivatives often exhibit interactions with proteins and nucleic acids, which are vital for understanding their therapeutic potential.

Antimicrobial Activity

Studies have shown that benzothiazole derivatives possess significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated efficacy against various bacterial strains. A study highlighted the antibacterial activity of related compounds against Gram-positive and Gram-negative bacteria using agar diffusion methods .

Antitumor Activity

Benzothiazole derivatives have also been explored for their antitumor properties. The structural features of this compound may confer selective cytotoxicity against cancer cells while sparing normal cells. Research indicates that these compounds can induce apoptosis in cancer cell lines through various pathways.

Case Studies

Several studies have investigated the biological activity of benzothiazole derivatives:

  • Antimicrobial Study : A recent study synthesized several new pyrazole derivatives and evaluated their antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. Compounds exhibited significant inhibition zones compared to standard antibiotics .
  • Antitumor Research : Another investigation focused on the synthesis of pyrazole derivatives that showed promising results in inhibiting tumor growth in vitro. The study reported that certain derivatives induced cell cycle arrest in cancer cells.

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/CellsResultsReference
AntimicrobialS. aureus, E. coliSignificant inhibition zones
AntitumorCancer cell linesInduced apoptosis
Enzyme InhibitionVarious enzymesSpecific inhibition observed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis involves multi-step reactions, including nucleophilic substitution and condensation. A typical procedure uses K₂CO₃ in DMF as a base to facilitate alkylation of pyrazole-thiol intermediates with halogenated benzothiazoles (e.g., 4,6-difluorobenzothiazol-2-amine derivatives). Temperature control (room temperature to 80°C) and solvent selection (DMF, THF) critically affect reaction efficiency. For example, highlights the use of K₂CO₃ in DMF for analogous pyrazole-oxadiazole couplings, achieving ~70% yield under mild conditions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze shifts for the oxolane methylene group (δ ~3.5–4.0 ppm) and pyrazole methyl substituents (δ ~2.5 ppm).
  • IR Spectroscopy : Confirm carboxamide C=O stretching (~1650–1700 cm⁻¹) and benzothiazole C-F vibrations (~1100–1200 cm⁻¹).
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. and emphasize NMR and IR as standard tools for validating similar heterocyclic carboxamides .

Q. What solvent systems are suitable for solubility testing, and how does this impact biological assay design?

  • Methodological Answer : Begin with polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in PBS or cell culture media. Solubility in aqueous buffers (pH 7.4) should be assessed via UV-Vis spectroscopy or dynamic light scattering. Poor solubility may require derivatization (e.g., PEGylation) or formulation with cyclodextrins. discusses analogous thiazolo-pyridazine derivatives requiring DMSO for initial dissolution .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). The benzothiazole and pyrazole moieties may engage in π-π stacking or hydrogen bonding with active sites. demonstrates docking poses for benzimidazole-triazole hybrids, highlighting binding affinity differences based on substituent electronegativity .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactivity (e.g., electrophilic regions on the difluorobenzothiazole ring). references ICReDD’s quantum chemical methods for reaction path optimization .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate activity in ≥3 independent assays (e.g., fluorescence-based vs. colorimetric).
  • Metabolic Stability : Test in liver microsomes to rule out false negatives from rapid degradation.
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to identify non-specific binding. and emphasize orthogonal assays for thiazole-carboxamide derivatives to confirm target specificity .

Q. How can researchers optimize the compound’s pharmacokinetic profile without altering its core pharmacophore?

  • Methodological Answer :

  • Prodrug Design : Introduce ester or phosphate groups on the oxolane methyl moiety to enhance bioavailability.
  • LogP Adjustment : Modify lipophilicity via fluorinated or methylated side chains. compares fluoro-oxazepinone derivatives, showing improved blood-brain barrier penetration with trifluoromethyl groups .

Q. What analytical methods distinguish regioisomeric byproducts during synthesis?

  • Methodological Answer :

  • HPLC-MS/MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate isomers.
  • 2D NMR (COSY, NOESY) : Identify spatial proximity of substituents (e.g., oxolane methyl vs. pyrazole methyl). details the use of 2D NMR for resolving stereoisomers in pyrazole-dioxane carboxamides .

Methodological Tables

Parameter Recommended Approach Reference
Synthetic Yield OptimizationK₂CO₃ in DMF, 24h stirring at 50°C
Solubility AssessmentDMSO stock → PBS dilution, UV-Vis quantification
Docking ValidationAutoDock Vina with Lamarckian GA parameters
Isomer SeparationHPLC (C18, 70:30 acetonitrile/water)

Key Considerations for Experimental Design

  • Contradictory Data : Always cross-validate spectral (NMR/MS) and biological data with orthogonal methods.
  • Advanced Synthesis : Explore flow chemistry for hazardous intermediates (e.g., fluorinated reagents) to improve safety .
  • Ethical Reporting : Disclose all synthetic byproducts and assay limitations in publications to ensure reproducibility.

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